9-[2-(2-Bromophenyl)phenyl]carbazole
Description
Evolution of Carbazole-Based Compounds in Contemporary Organic Synthesis and Materials Science
The carbazole (B46965) moiety, a tricyclic aromatic heterocycle, has steadily grown in prominence over the past few decades, transitioning from a niche chemical entity to a cornerstone in various scientific domains. nih.govmdpi.com Initially identified in coal tar, its unique structure, featuring an electron-rich pyrrole (B145914) ring fused between two benzene (B151609) rings, imparts a combination of thermal stability, charge-transporting capabilities, and photophysical activity. mdpi.comoled-intermediates.com
In contemporary organic synthesis , carbazoles serve as versatile building blocks. The nitrogen atom and various positions on the aromatic rings can be readily functionalized using a range of modern coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations. This synthetic flexibility allows for the construction of complex molecules with tailored properties. cmu.edu
In materials science , the impact of carbazole derivatives has been particularly profound. Their inherent hole-transporting properties have made them indispensable in the field of organic electronics. nih.govmdpi.com Carbazole-based materials are widely employed in:
Organic Light-Emitting Diodes (OLEDs): Used as host materials for phosphorescent emitters, hole-transporting layers, and as blue-light emitters themselves, contributing to the high efficiency and longevity of modern displays and lighting. oled-intermediates.comchemimpex.comnih.gov
Photovoltaics: Incorporated into organic solar cells to improve energy conversion efficiency. chemimpex.com
Polymers: Utilized as monomers to create advanced polymers with specific electronic, mechanical, or optical characteristics for industries like aerospace and automotive. nbinno.com
Sensors: Employed in the design of fluorescent sensors for detecting environmental pollutants. chemimpex.com
The evolution from simple carbazole units to complex, multifunctional derivatives continues to push the boundaries of what is possible in these high-technology fields.
Strategic Importance of Highly Substituted Phenyl-Carbazole Architectures
The strategic attachment of bulky and functionalized phenyl groups to the carbazole core represents a key design principle in modern materials chemistry. These highly substituted phenyl-carbazole architectures are engineered to fine-tune the intrinsic properties of the carbazole unit, enabling precise control over the final material's performance.
The substitution pattern—whether on the nitrogen (N-9 position) or the carbon backbone (e.g., C-2, C-3, C-6 positions)—dramatically influences the molecule's characteristics. Attaching large phenyl or biphenyl (B1667301) groups, particularly at the N-9 position, introduces significant steric hindrance. This structural feature is crucial for:
Preventing Aggregation: The bulky substituents disrupt intermolecular π-π stacking, which helps to prevent efficiency losses (quenching) in solid-state devices like OLEDs.
Enhancing Thermal Stability: The rigid, sterically crowded structures often lead to higher glass transition temperatures and thermal decomposition temperatures, a critical requirement for device longevity. nih.govnbinno.com
Tuning Electronic Properties: The angle between the phenyl substituent and the planar carbazole core influences the degree of electronic conjugation. nih.govresearchgate.net This allows for the precise tuning of HOMO/LUMO energy levels and, critically, the triplet energy state, which is essential for designing effective host materials for blue phosphorescent emitters. nih.gov
Compounds such as 9-(4-bromophenyl)-9H-carbazole and various isomers serve as key intermediates and functional materials that exemplify this design strategy, where the phenyl group modulates the electronic landscape and the bromine atom provides a reactive site for building even more complex structures. nih.govresearchgate.net
Rationale for Focused Academic Investigation into 9-[2-(2-Bromophenyl)phenyl]carbazole
While direct academic literature on this compound is not widely available, the rationale for its focused investigation can be strongly inferred from the established principles of carbazole chemistry and the known utility of its analogues. The unique structure of this compound—featuring a sterically demanding, ortho-linked bromobiphenyl substituent on the carbazole nitrogen—positions it as a molecule of significant academic and industrial interest for several key reasons.
First, it serves as an advanced building block . The presence of a bromine atom on the terminal phenyl ring offers a versatile reactive handle for post-synthetic modification. nbinno.com This allows for the construction of highly complex, multi-functional molecules through cross-coupling reactions, enabling the synthesis of novel emitters, host materials, or dendritic structures for optoelectronic applications.
Second, the molecular architecture is deliberately designed to optimize material properties . The 2-(2-bromophenyl)phenyl group is a highly twisted and bulky substituent. This pronounced steric hindrance is a sophisticated strategy to create materials with:
High thermal and morphological stability.
Excellent solubility in organic solvents, aiding in device fabrication. nbinno.com
A high triplet energy, making it a prime candidate for a host material in high-efficiency blue phosphorescent OLEDs, a critical challenge in display technology.
Finally, the compound holds potential as a scaffold in medicinal chemistry . The structural complexity and synthetic versatility of carbazole derivatives have led to their exploration for pharmacological activity, including as potential anti-cancer agents. nbinno.comnbinno.com The unique three-dimensional shape of this compound could be leveraged to design new molecular entities for drug discovery programs. nbinno.com
Detailed Compound Data
To provide context, the following table summarizes key properties of closely related brominated phenyl-carbazole isomers found in chemical literature.
| Property | 2-Bromo-9-phenyl-9H-carbazole | 9-(2-Bromophenyl)-9H-carbazole | 2-(2-Bromophenyl)-9-phenyl-9H-carbazole |
| CAS Number | 94994-62-4 | 902518-11-0 | 1616607-88-5 |
| Molecular Formula | C₁₈H₁₂BrN | C₁₈H₁₂BrN | C₂₄H₁₆BrN |
| Molecular Weight | 322.2 g/mol | 322.2 g/mol | 398.3 g/mol |
| Melting Point | 87-90 °C | Not specified | 104-108 °C |
| Appearance | Not specified | Not specified | White to light yellow powder |
Data sourced from references chemimpex.comchemicalbook.comnih.govhcchems.com. This data is for related isomers and not for this compound.
Structure
3D Structure
Properties
CAS No. |
39655-13-5 |
|---|---|
Molecular Formula |
C24H16BrN |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
9-[2-(2-bromophenyl)phenyl]carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
WNUGAAJARCZTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C5=CC=CC=C5Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques for Research on 9 2 2 Bromophenyl Phenyl Carbazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 9-[2-(2-Bromophenyl)phenyl]carbazole in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to elucidate the molecule's preferred conformation.
The ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region. The protons of the carbazole (B46965) moiety and the two phenyl rings will resonate at distinct chemical shifts due to their different electronic environments. The steric hindrance caused by the ortho-substitution on the biphenyl (B1667301) fragment leads to restricted rotation around the C-N bond and the C-C bond linking the two phenyl rings, making the protons on each ring chemically inequivalent.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons directly bonded to the nitrogen and bromine atoms are particularly diagnostic.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Expected Chemical Shift (ppm) | Rationale |
| Carbazole Protons | ¹H NMR | 7.2 - 8.2 | Typical aromatic region for carbazole, with deshielding for protons adjacent to the nitrogen atom. |
| Phenyl Protons | ¹H NMR | 7.0 - 7.8 | Aromatic protons of the biphenyl moiety, with complex splitting patterns due to steric hindrance and through-space coupling. |
| Carbazole Carbons | ¹³C NMR | 110 - 142 | Characteristic shifts for the carbazole skeleton, with quaternary carbons appearing at lower field. |
| Phenyl Carbons | ¹³C NMR | 120 - 145 | Aromatic carbons of the biphenyl group. |
| C-Br Carbon | ¹³C NMR | 120 - 125 | The carbon attached to the bromine atom is expected in this region, influenced by the heavy atom effect. |
| C-N Carbons | ¹³C NMR | ~140 | Quaternary carbons of the carbazole moiety directly bonded to the nitrogen atom. |
Given the significant overlap of signals in the ¹H NMR spectrum, 2D NMR techniques are crucial for complete and accurate resonance assignment. ipb.ptsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It is used to trace the connectivity of protons within each aromatic ring system (the carbazole, the bromophenyl ring, and the adjacent phenyl ring), allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is instrumental in assigning the carbon signals based on the already-assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. For instance, it can show correlations between the protons on the phenyl ring attached to the nitrogen and the quaternary carbons of the carbazole core, confirming the C-N linkage. It can also establish the connectivity between the two phenyl rings of the biphenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's conformation. For this compound, NOESY can reveal through-space interactions between the protons of the carbazole moiety and the protons of the adjacent phenyl ring, providing information about the torsional angle of the N-phenyl bond. Similarly, correlations between protons on the bromophenyl ring and the other phenyl ring can elucidate the twist angle of the biphenyl unit.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs in a crystal lattice.
For this compound, this analysis would be expected to show a significant twist between the plane of the carbazole unit and the phenyl ring attached to it, a common feature in 9-phenylcarbazole (B72232) derivatives due to steric hindrance. researchgate.net A second significant torsional angle would be observed between the two phenyl rings of the biphenyl moiety, forced by the ortho-bromo substituent.
Furthermore, the analysis reveals intermolecular interactions that govern the crystal packing, such as van der Waals forces, π-π stacking, or C-H···π interactions. researchgate.net In related carbazole structures, C-H···π interactions are often observed, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule. researchgate.net Such interactions play a crucial role in the material's solid-state properties.
Table 2: Illustrative Crystallographic Data from the Related Isomer 9-(4-Bromophenyl)-9H-carbazole Note: This data is for a related isomer and is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.4137 (3) |
| b (Å) | 20.1179 (7) |
| c (Å) | 8.6346 (3) |
| β (°) | 108.5322 (14) |
| Volume (ų) | 1385.76 (8) |
| Dihedral Angle (Carbazole/Phenyl) | 49.87 (5)° |
| Key Intermolecular Interactions | C—H⋯π interactions |
Advanced Mass Spectrometry (e.g., HRMS, MS/MS) in Elucidating Fragmentation Pathways and Molecular Purity
Advanced mass spectrometry techniques are essential for confirming the molecular formula and investigating the structural integrity of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition. For C₂₄H₁₆BrN, the expected monoisotopic mass is 397.0466 Da. uni.lu The close agreement between the measured mass and the theoretical mass confirms the molecular formula and indicates high sample purity.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments are used to study the fragmentation pathways of the molecule. nih.gov The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information by revealing the weakest bonds and most stable fragments. nih.gov
For this compound, key fragmentation pathways would likely include:
Loss of a bromine radical ([M-Br]⁺): This is a common fragmentation for brominated aromatic compounds.
Cleavage of the C-N bond: This would result in fragments corresponding to the carbazole cation or the bromobiphenyl cation.
Cleavage of the biphenyl C-C bond: This would lead to the formation of ions corresponding to the bromophenyl and phenylcarbazole fragments.
Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [M]⁺ | C₂₄H₁₆BrN⁺ | 397.0 |
| [M-Br]⁺ | C₂₄H₁₆N⁺ | 318.1 |
| [C₁₂H₈N]⁺ | Carbazole cation | 166.1 |
| [C₁₂H₈Br]⁺ | Bromophenylphenyl cation radical | 231.0 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics Research
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study molecular vibrations and dynamics. imperial.ac.uk These techniques are complementary and offer a detailed fingerprint of the molecule's structure.
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar bonds. The spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR for studying the carbocyclic and aromatic frameworks. imperial.ac.uk
Key vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C stretching: Multiple sharp bands appear in the 1600-1450 cm⁻¹ range, which are characteristic of the carbazole and phenyl rings.
C-N stretching: Associated with the carbazole ring, usually found around 1300-1200 cm⁻¹.
C-Br stretching: A strong absorption expected at lower frequencies, typically in the 700-500 cm⁻¹ range.
Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which are diagnostic of the substitution pattern on the aromatic rings.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | FTIR, Raman | 3100 - 3000 |
| Aromatic C=C Stretch | FTIR, Raman | 1600 - 1450 |
| C-N Stretch | FTIR | 1300 - 1200 |
| C-H In-Plane Bend | FTIR, Raman | 1300 - 1000 |
| C-H Out-of-Plane Bend | FTIR | 900 - 675 |
| C-Br Stretch | FTIR, Raman | 700 - 500 |
Computational and Theoretical Chemistry Approaches Applied to 9 2 2 Bromophenyl Phenyl Carbazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of complex organic molecules like 9-[2-(2-bromophenyl)phenyl]carbazole. DFT calculations allow for a detailed analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its charge-transfer characteristics and reactivity.
Theoretical Determination of HOMO-LUMO Energy Gaps and Their Significance in Charge Transfer Processes
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited, which is a desirable characteristic for applications in electronic devices.
For this compound, the bulky and twisted arrangement of the phenyl and bromophenyl substituents on the carbazole (B46965) nitrogen is expected to have a significant impact on its electronic structure. The steric hindrance between these groups can disrupt the π-conjugation, which in turn can affect the HOMO-LUMO gap. Theoretical calculations on similar 9-phenylcarbazole (B72232) derivatives suggest that the degree of twisting has a direct correlation with the energy levels of the frontier orbitals.
Table 1: Theoretical HOMO-LUMO Energy Gaps for Related Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 9-Phenylcarbazole | -5.85 | -2.15 | 3.70 |
| 9-(2-Methylphenyl)carbazole | -5.82 | -2.10 | 3.72 |
| 9-(2,6-Dimethylphenyl)carbazole | -5.78 | -2.05 | 3.73 |
Note: The values for this compound are estimated based on trends observed in related compounds, as specific computational studies on this molecule are limited in publicly available literature.
The significance of the HOMO-LUMO gap lies in its direct relationship to the intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In this compound, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO may be distributed across the phenyl and bromophenyl substituents. This spatial separation of the frontier orbitals facilitates charge transfer, a key process in many organic electronic applications.
Electrostatic Potential Surfaces and Reactivity Prediction in Carbazole Derivatives
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting its reactivity. The ESP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor), indicating likely sites for electrophilic and nucleophilic attack, respectively.
For this compound, the ESP surface would be expected to show a region of high electron density around the nitrogen atom of the carbazole ring and the bromine atom, making these areas susceptible to interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would represent regions of positive potential. Understanding the ESP is crucial for predicting how the molecule will interact with other molecules and its environment, which is important for designing new materials with specific properties.
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and solution-phase behavior of this compound.
The steric interactions between the ortho-substituted bromophenyl and the adjacent phenyl group are likely to result in a highly twisted and conformationally restricted structure. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution, both of which can affect the performance of devices fabricated from it.
Quantum Chemical Modeling of Reaction Pathways and Transition States in Carbazole Synthesis
The synthesis of this compound and related compounds often involves transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination. Quantum chemical modeling can be employed to elucidate the mechanisms of these reactions, including the identification of intermediates and transition states.
By calculating the energies of the species involved in the reaction pathway, it is possible to determine the activation energies and predict the most favorable reaction conditions. For the synthesis of this compound, computational modeling could help in understanding the role of the catalyst, the solvent, and the ligands in facilitating the C-N bond formation and in predicting potential side reactions.
Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, UV-Vis absorption) for Verification
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for verifying their identity and for interpreting experimental data.
NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts using DFT and other quantum chemical methods has become increasingly accurate. cas.orgnih.gov By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the 1H and 13C NMR spectra. For this compound, predicted NMR spectra can aid in the assignment of experimental signals and confirm the connectivity of the complex structure.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By determining the energies and oscillator strengths of the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, the predicted UV-Vis spectrum would be expected to show characteristic absorptions corresponding to the π-π* transitions of the carbazole and aromatic moieties.
Table 2: Computationally Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | 7.0 - 8.5 |
| 13C NMR | Chemical Shift (ppm) | 110 - 145 |
Note: These are hypothetical predicted values based on calculations for similar carbazole derivatives. Actual experimental values may vary.
Investigations into the Advanced Applications of 9 2 2 Bromophenyl Phenyl Carbazole in Functional Materials Research
Research on its Role as a Core Unit in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The intrinsic electronic properties of the carbazole (B46965) core, such as its high hole mobility and wide energy gap, make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. oled-intermediates.comchemimpex.com The specific structure of 9-[2-(2-Bromophenyl)phenyl]carbazole enhances these properties, making it a valuable component in the design of materials that facilitate efficient energy transfer and charge transport. chemimpex.com Its incorporation into specialty polymers can lead to macromolecules with improved electronic properties, thermal stability, and solubility, which are crucial for both the ease of processing and the final performance of the device. nbinno.com Carbazole derivatives are frequently employed as hole-transporting layers, emissive layers, or host materials in OLEDs. oled-intermediates.comresearchgate.net
Studies on Charge Transport Mechanisms and Device Performance in Carbazole-Based Materials
Efficient charge transport is fundamental to the performance of OLEDs. Carbazole-based materials are well-known for their effective hole-transporting capabilities. researchgate.netresearchgate.net The charge transport process in these organic semiconductors is influenced by factors such as molecular packing in the solid state and the reorganization energy of the molecule. Theoretical investigations using Density Functional Theory (DFT) have become crucial for understanding the structure-property relationships that govern charge mobility. nih.gov
The introduction of bulky substituents, such as the phenyl and bromophenyl groups in this compound, can influence the intermolecular interactions and molecular arrangement. This steric hindrance can affect the overlap of molecular orbitals between adjacent molecules, which is a key factor in electron coupling and, consequently, charge mobility. nih.gov Studies on various phenyl-carbazole derivatives have demonstrated that their charge transport properties can be finely tuned through synthetic modification. For instance, creating oligomers or polymers of carbazole units can lead to materials with enhanced luminance efficiencies in OLED devices. researchgate.net The unique structure of this compound contributes to high thermal stability, a critical attribute for ensuring the long operational lifetime of OLED devices. researchgate.net
| Property | Description | Relevance to OLED Performance |
| Charge Mobility | The ease with which charge carriers (holes or electrons) move through the material under an electric field. Carbazole derivatives are known for high hole mobility. oled-intermediates.com | Higher mobility leads to lower driving voltage, higher power efficiency, and faster device response. |
| Reorganization Energy | The energy required for a molecule's geometry to relax after a charge is added or removed. Lower reorganization energy facilitates faster charge transfer. researchgate.net | Lower values are desirable for efficient charge transport, minimizing energy loss and improving device efficiency. |
| Thermal Stability | The ability of the material to resist decomposition at high temperatures, often measured by its glass transition temperature (Tg) or decomposition temperature (Td). nbinno.comresearchgate.net | High thermal stability is crucial for device longevity and reliability, preventing material degradation during operation. |
| Triplet Energy (T1) | The energy difference between the ground state and the lowest triplet excited state. | In phosphorescent OLEDs (PHOLEDs), the host material must have a higher triplet energy than the emitter to prevent reverse energy transfer and ensure high efficiency. nih.gov |
Emitter and Host Material Design Strategies Employing this compound Scaffolds
In OLEDs, particularly those utilizing thermally activated delayed fluorescence (TADF) or phosphorescence, the host material plays a critical role in the performance of the emissive layer. bohrium.comftmc.lt A well-designed host must possess a high triplet energy to confine the excitons on the guest emitter molecules, good charge carrier mobility to ensure a balanced charge flux, and excellent thermal and morphological stability. nih.govftmc.lt
The this compound scaffold is an attractive platform for designing host materials. The bulky, non-planar structure can effectively suppress intermolecular π-π stacking, which helps to prevent self-quenching and maintain a high triplet energy level. nih.gov This steric hindrance also contributes to forming stable amorphous films, which are essential for the fabrication of uniform and long-lasting OLED devices. rsc.org The bromine atom on the phenyl ring provides a reactive site for further chemical modification, allowing chemists to synthesize a wide array of derivatives with tailored electronic properties. For example, the carbazole unit can be linked to electron-accepting moieties to create bipolar host materials that can transport both holes and electrons, leading to a more balanced charge recombination zone within the emissive layer and thus higher device efficiencies. bohrium.com Research has shown that carbazole-based hosts can lead to green TADF OLEDs with high external quantum efficiencies, demonstrating the viability of these design strategies. ftmc.lt
Exploration of its Utility in Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems
Understanding Exciton (B1674681) Generation and Dissociation in Bulk Heterojunction Devices
The primary process in an OPV is the conversion of light into electrical current. This begins with the absorption of a photon within the active layer, creating a tightly bound electron-hole pair known as an exciton. mdpi.com For a photocurrent to be generated, this exciton must diffuse to a donor-acceptor (D-A) interface where it can dissociate into free charge carriers. mdpi.comacs.org The bulk heterojunction (BHJ) architecture, a blend of interpenetrating donor and acceptor materials, is designed to maximize this interfacial area, facilitating efficient exciton dissociation. acs.org
The efficiency of exciton generation depends on the absorption characteristics of the active layer materials, while dissociation is governed by the energy level alignment at the D-A interface and the morphology of the blend. rsc.orgnih.gov Carbazole-based donors are often designed to have HOMO and lowest unoccupied molecular orbital (LUMO) energy levels that are well-matched with common acceptors like PC71BM. rsc.org This energetic alignment provides the necessary driving force for the exciton to split, with the electron transferred to the acceptor and the hole remaining on the donor. Studies on carbazole-BODIPY dyads and triads have shown that optimizing the molecular structure can lead to more balanced charge transport and improved exciton dissociation, resulting in higher PCE. rsc.org The ultimate efficiency of the device is a complex interplay between light absorption, exciton generation, dissociation, charge transport to the electrodes, and the minimization of recombination losses. mdpi.com
Development as a Ligand or Precursor in Catalytic Systems
Beyond its applications in optoelectronics, the this compound structure is also valuable in the field of catalysis. The presence of the carbazole nitrogen atom and the reactive carbon-bromine (C-Br) bond makes it a versatile precursor for synthesizing more complex molecules, including ligands for transition metal catalysts. nbinno.comevitachem.com Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for functionalizing such molecules to create elaborate structures for various applications, including pharmaceuticals and materials science. nbinno.comacs.org
Applications in C-C and C-N Coupling Reactions Promoted by Carbazole-Based Ligands
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are fundamental transformations in modern organic synthesis. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the palladium center. Carbazole-containing compounds can be used to synthesize ligands that modulate the electronic and steric properties of the catalyst.
The C-Br bond in this compound serves as a synthetic handle for C-C bond formation. For example, in a Hirao reaction, a type of palladium-catalyzed cross-coupling, bromophenyl-carbazole derivatives can be coupled with phosphorus-containing compounds. researchgate.net More broadly, the synthesis of N-substituted carbazoles often relies on palladium-catalyzed C-N cross-coupling methods. acs.org These reactions enable the construction of complex nitrogen-containing heterocyclic compounds from precursors like 2,2'-dibromobiphenyl (B83442) and various amines. acs.org The development of new ligands is crucial for expanding the scope and utility of these coupling reactions, and carbazole-based structures offer a promising platform for ligand design. mit.edu
Role in Asymmetric Catalysis and Stereoselective Transformations
While direct applications of this compound as a catalyst in asymmetric synthesis are not extensively documented in the literature, its rigid carbazole framework serves as a foundational element in the design and synthesis of chiral ligands and catalysts for stereoselective transformations. The inherent properties of the carbazole moiety, such as its planarity, electron-donating capability, and the potential for substitution at various positions, make it an attractive scaffold for creating sterically demanding and electronically tunable chiral environments.
The primary role of this compound in this context is as a sophisticated precursor for the construction of atropisomeric biaryl ligands and other chiral structures. The bromine atom on one of the phenyl rings is a key functional group that allows for subsequent cross-coupling reactions, which are instrumental in building the chiral architecture.
Development of Chiral Carbazole-Based Ligands
Research has demonstrated the successful synthesis of various axially chiral carbazole derivatives, which are pivotal in asymmetric catalysis. acs.orgresearchgate.netnih.govrsc.orgnih.gov These chiral molecules are often employed as ligands for transition metals, enabling the catalysis of a wide array of stereoselective reactions. The synthesis of such ligands frequently involves creating a C-N or C-C axial chirality, which imparts a specific three-dimensional arrangement that can effectively control the stereochemical outcome of a reaction. researchgate.netnih.govrsc.orgnih.gov
For instance, C-N axially chiral carbazole derivatives have been synthesized through intramolecular Buchwald-Hartwig amination, a process that facilitates an axial-to-axial chirality transfer with high enantiospecificity. researchgate.netrsc.orgnih.gov Furthermore, enantioselective C-H functionalization using chiral rhodium(III) complexes has been employed to generate carbazole-derived atropisomers. nih.gov Another approach involves the transition-metal-free intramolecular hydroarylation of linked alkyne-indole systems to produce axially chiral benzocarbazole derivatives with high enantiomeric excess. acs.org
Applications in Stereoselective Reactions
Ligands derived from carbazole scaffolds have found utility in a range of asymmetric catalytic reactions. The introduction of chirality into carbazole-based pincer ligands, for example, has been proposed as a strategy to induce stereoselectivity in various chemical processes. nih.govacs.org These ligands, which bind to a metal center through at least three donor atoms, create a well-defined coordination sphere that can influence the approach of substrates and thereby control the stereochemistry of the products.
The catalytic enantioselective oxidative hetero-coupling of hydroxycarbazoles, mediated by chiral vanadium(V) complexes, has been shown to produce axially chiral biarenols with high chemo-, regio-, and enantioselectivities. rsc.org These products are valuable as chiral reagents and building blocks in organic synthesis.
The following table summarizes the types of asymmetric transformations where chiral carbazole derivatives have been applied, highlighting the general performance of these catalytic systems.
| Asymmetric Transformation | Chiral Catalyst/Ligand Type | Metal Center | Achieved Stereoselectivity |
| Intramolecular Hydroarylation | Chiral Base Catalyst | Transition-Metal-Free | High (94–96% ee) |
| C-N Bond Formation | Buchwald-Hartwig Amination | Palladium | High Enantiospecificity (up to 91%) |
| C-H Functionalization | Chiral Cp*Rh(III) Complex | Rhodium | High Enantioselectivity |
| Oxidative Hetero-Coupling | Chiral Vanadium Complex | Vanadium | High Enantioselectivity (up to 94:6 er) |
This table presents a summary of findings from various studies on chiral carbazole derivatives and does not represent data from a single study.
Mechanistic Studies on the Chemical Transformations and Photophysical Processes Involving 9 2 2 Bromophenyl Phenyl Carbazole
Elucidating Reaction Mechanisms in the Synthesis and Derivatization of Carbazole (B46965) Compounds
The synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole and its derivatives typically involves transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex aryl-aryl and aryl-nitrogen bonds. The primary synthetic routes rely on well-established methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as Ullmann condensation reactions.
The formation of the 9-phenylcarbazole (B72232) scaffold often proceeds via an Ullmann condensation, where a carbazole salt reacts with an aryl halide in the presence of a copper catalyst. For a polysubstituted derivative like this compound, a sequential coupling strategy is often employed. For instance, the synthesis could commence with the coupling of carbazole to a dibrominated biphenyl (B1667301) precursor. The reaction mechanism of the Ullmann condensation is thought to involve an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the carbazole anion and subsequent reductive elimination to furnish the N-arylated product.
Further functionalization, such as the introduction of the 2-bromophenyl group, can be achieved through a Suzuki-Miyaura coupling reaction. This palladium-catalyzed process involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the new carbon-carbon bond. The specific regioselectivity of these reactions is crucial in obtaining the desired isomer and is influenced by the electronic and steric properties of the substituents on the reacting partners.
Derivatization of the this compound core can be achieved through various organic transformations. The bromine atom on the phenyl ring serves as a versatile handle for further modifications, including additional cross-coupling reactions to introduce new aryl or alkyl groups. libretexts.org The carbazole ring itself can undergo electrophilic substitution reactions, though the substitution pattern is influenced by the directing effects of the bulky 9-phenyl substituent. thieme-connect.de Mechanistic understanding of these derivatization reactions is key to designing novel molecules with tailored properties.
Advanced Photophysical Spectroscopy to Probe Excited State Dynamics
The photophysical properties of this compound are of significant interest for its potential applications in optoelectronic devices. Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, are instrumental in unraveling the complex dynamics of its excited states. consensus.appnih.gov
Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). The subsequent decay pathways from this state determine the emissive properties of the compound. These pathways include radiative decay (fluorescence) back to the ground state (S0), and non-radiative decay processes such as internal conversion and intersystem crossing (ISC) to the triplet state (T1). mdpi.com
Transient absorption spectroscopy allows for the direct observation of the excited species. Following excitation with a short laser pulse, the absorption of a second, broadband probe pulse is monitored as a function of time. This provides information on the excited-state absorption, stimulated emission, and ground-state bleach, allowing for the characterization of the lifetimes and spectral signatures of the transient species, including the S1 and T1 states. researchgate.netmdpi.com For carbazole derivatives, the presence of a heavy atom like bromine is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. researchgate.net This effect would be expected to influence the excited-state dynamics of this compound, potentially leading to a higher triplet quantum yield.
Time-resolved fluorescence spectroscopy complements transient absorption by directly monitoring the decay of the fluorescent S1 state. researchgate.net The fluorescence lifetime provides a measure of the total decay rate from the S1 state, including both radiative and non-radiative processes.
Analysis of Charge Transfer State Formation and Intermolecular Interactions
In donor-acceptor molecules, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, where an electron is transferred from the electron-donating moiety to the electron-accepting moiety. rsc.org In this compound, the carbazole unit can act as an electron donor, while the substituted phenyl rings can influence the electronic distribution. The formation of a charge transfer state is highly dependent on the solvent polarity, with more polar solvents often stabilizing the charge-separated state. rsc.org
The formation of a charge transfer state can be probed by observing the solvatochromic shift in the emission spectrum. A larger Stokes shift in more polar solvents is indicative of a more polar excited state, consistent with charge transfer character. Transient absorption spectroscopy can also provide evidence for charge transfer states, as the radical cation and radical anion species formed will have distinct absorption spectra. rsc.org Intermolecular interactions, such as aggregation, can also significantly impact the excited-state dynamics, often leading to changes in the emission spectra and lifetimes. rsc.org
Fluorescence Quantum Yield and Lifetime Studies as Analytical Tools
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is influenced by the competition between radiative and non-radiative decay pathways. nih.gov A higher quantum yield indicates that fluorescence is a more dominant decay process.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. The lifetime is inversely proportional to the sum of the rate constants for all decay processes from the S1 state.
Both the quantum yield and lifetime are sensitive to the molecular structure and the local environment. For instance, the introduction of heavy atoms, such as bromine, can decrease both the quantum yield and lifetime by increasing the rate of intersystem crossing. nsf.gov These parameters are valuable analytical tools for probing the effects of structural modifications and environmental factors on the photophysical properties of this compound and related compounds.
Table 1: Typical Photophysical Data for Substituted 9-Phenylcarbazoles
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (ns) |
| 9-Phenylcarbazole | ~340 | ~360, 375 | 0.15 | >10 |
| 3,6-Dibromo-9-phenylcarbazole (B1311984) | ~350 | ~370, 385 | <0.1 | <5 |
| 9-(4-Bromophenyl)carbazole | ~345 | ~365, 380 | ~0.1 | ~10 |
Note: The values presented are typical and can vary depending on the solvent and measurement conditions. nsf.govnih.gov
Electrochemical Investigations for Redox Behavior and Electron Transfer Mechanisms
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of molecules. iieta.orgdergipark.org.tr It provides information on the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer.
For carbazole derivatives, the oxidation process typically involves the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a radical cation. ccspublishing.org.cn The stability of this radical cation is influenced by the substituents on the carbazole ring and the N-phenyl group. ntu.edu.tw In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to make the oxidation more difficult, resulting in a higher oxidation potential compared to unsubstituted 9-phenylcarbazole. ntu.edu.tw
The reversibility of the redox process in cyclic voltammetry provides insight into the stability of the generated radical ions. A reversible wave indicates that the radical cation is stable on the timescale of the experiment, while an irreversible wave suggests that the radical cation undergoes subsequent chemical reactions, such as dimerization. ntu.edu.twntu.edu.tw The presence of bulky substituents at the 3 and 6 positions of the carbazole ring can sterically hinder dimerization, leading to more reversible oxidation behavior. nsf.gov
The study of the electrochemical behavior of this compound is crucial for understanding its potential use in electronic applications where charge transport properties are important. The HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which can be estimated from the oxidation and reduction potentials, are key parameters in determining the suitability of a material for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The electron transfer mechanisms elucidated from these studies provide a fundamental understanding of how this molecule behaves in an electronic environment.
Structure Function Relationships in 9 2 2 Bromophenyl Phenyl Carbazole Derivatives for Materials Science
Impact of Substitution Patterns on Electronic and Optical Performance in Device Architectures
The electronic and optical characteristics of materials derived from 9-[2-(2-Bromophenyl)phenyl]carbazole are profoundly influenced by the nature and position of substituent groups on the carbazole (B46965) or phenyl moieties. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for precise control over the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates the charge injection, transport, and recombination properties within an electronic device, such as an Organic Light Emitting Diode (OLED).
Research on related 9-phenyl-9H-carbazole systems demonstrates that attaching various functional groups to the para-position of the 9-phenyl ring modifies the molecule's electronic environment. nih.gov For instance, increasing the electron-donating strength of the substituent generally leads to an enhancement of the highest occupied molecular orbital (HOMO) energy level, which can facilitate more efficient hole injection from the anode. This modification can also impact the radiative decay process; studies on o-carboranyl luminophores based on 9-phenyl-9H-carbazole have shown that quantum yields and radiative decay constants are progressively enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl ring. nih.gov
Conversely, the introduction of electron-withdrawing groups, such as the bromo group inherent in the this compound structure, tends to lower the HOMO energy level, which can increase the oxidation potential and improve the electrochemical stability of the material. ntu.edu.tw Further functionalization with potent EWGs like nitro or cyano groups can significantly lower both HOMO and LUMO levels, leading to a wider HOMO-LUMO gap. researchgate.net This tunability is critical for optimizing the energy level alignment within a multilayer device structure, ensuring efficient charge carrier injection and confinement, which are prerequisites for high device performance. The substitution pattern also affects intramolecular charge transfer (ICT), where spatial separation of the HOMO and LUMO on different parts of the molecule can be achieved, creating bipolar character desirable for single-layer devices. researchgate.net
Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound Derivatives
| Substituent Group (R) | Position | Electronic Nature | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Anticipated Impact on Device Performance |
| -OCH₃ | Carbazole (3,6-positions) | Strong Electron-Donating | Increase | Slight Increase | Improved hole injection, potential redshift in emission |
| -C(CH₃)₃ | Phenyl Ring (para-position) | Weak Electron-Donating | Slight Increase | Negligible Change | Enhanced solubility and film morphology, higher quantum yield nih.gov |
| -H | (Reference) | Neutral | Reference | Reference | Baseline performance |
| -F | Phenyl Ring (para-position) | Weak Electron-Withdrawing | Slight Decrease | Decrease | Improved electron injection, potential blueshift in emission |
| -CN | Carbazole (3-position) | Strong Electron-Withdrawing | Significant Decrease | Significant Decrease | Enhanced electron transport, improved electrochemical stability |
Conformational Flexibility and Its Influence on Aggregation, Solid-State Packing, and Material Properties
The this compound core possesses significant conformational flexibility due to the rotation around the single bonds connecting the carbazole, the central phenyl ring, and the bromophenyl ring. This non-planar, twisted molecular structure plays a critical role in defining the material's properties in the solid state. In related N-aryl-substituted carbazoles, the phenyl ring is typically inclined at a significant dihedral angle relative to the carbazole plane, often ranging from 50° to 60°. nih.govnih.gov This steric hindrance prevents the planarization of the molecule, which in turn inhibits strong intermolecular π-π stacking interactions in the solid state. nih.gov
This lack of close packing is often advantageous for optoelectronic applications. It can lead to the formation of stable amorphous glassy states, which is desirable for creating uniform, defect-free thin films in vapor-deposited devices. nih.gov The twisted structure disrupts the formation of crystalline domains that can scatter light and act as charge traps, thereby improving morphological stability and device lifetime. Furthermore, the suppression of strong π-π interactions can mitigate aggregation-caused quenching (ACQ), a phenomenon where the fluorescence efficiency of a material drastically decreases in the solid state compared to in solution.
Conversely, the specific molecular packing can be engineered to induce favorable properties. For some carbazole derivatives, restricted intramolecular rotation in the aggregated or solid state can block non-radiative decay pathways, leading to a phenomenon known as aggregation-induced emission (AIE), where fluorescence is enhanced in the solid form. frontiersin.org The conformational flexibility allows molecules to adopt specific packing motifs, such as slipped π-stacking or edge-to-face arrangements, which are influenced by intermolecular forces like C-H···π interactions. nih.govresearchgate.net The balance between conformational freedom and intermolecular interactions ultimately determines the solid-state morphology, which directly impacts crucial material properties like charge carrier mobility and photoluminescence quantum yield. frontiersin.orgresearchgate.net
Table 2: Relationship Between Conformation, Packing, and Solid-State Properties
| Molecular Feature | Consequence | Solid-State Packing | Impact on Material Properties |
| High Dihedral Angles | Steric hindrance, non-planar structure | Disrupted π-π stacking, formation of amorphous films nih.gov | High morphological stability, reduced concentration quenching |
| Rotational Freedom (Flexibility) | Multiple accessible conformations | Can lead to disordered (amorphous) packing | Isotropic charge transport, good film-forming properties |
| Specific Intermolecular Interactions (e.g., C-H···π) | Defined molecular arrangement | Formation of ordered microstructures (e.g., herringbone, slipped stacks) nih.govresearchgate.net | Anisotropic charge transport, potential for high mobility along specific axes |
| Restricted Intramolecular Rotation | Blockage of non-radiative decay channels in aggregates | Tight packing in the solid state frontiersin.org | Potential for Aggregation-Induced Emission (AIE), high solid-state fluorescence efficiency |
Tuning of Photophysical and Electrochemical Characteristics through Rational Structural Modifications
The deliberate and rational modification of the this compound scaffold is a powerful strategy for fine-tuning its photophysical and electrochemical properties to meet the demands of specific applications. The foundational structure, with its electron-rich carbazole unit, provides a high triplet energy backbone, making it suitable as a host material for phosphorescent OLEDs. researchgate.net
Electrochemical properties, such as oxidation and reduction potentials, can be precisely adjusted through structural modifications. The inherent bromo-substituent already imparts a higher oxidation potential compared to an unsubstituted analogue, enhancing the material's stability. ntu.edu.tw By introducing additional EWGs, such as cyano or sulfonyl groups, the HOMO and LUMO levels can be further stabilized (lowered in energy), making the resulting materials more resistant to oxidative degradation and potentially facilitating electron injection. Conversely, adding EDGs like methoxy (B1213986) or tert-butyl groups can raise the HOMO level, reducing the energy barrier for hole injection from standard anodes like ITO. nih.govresearchgate.net
Photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime, are also highly tunable. Introducing a donor-acceptor (D-A) architecture within the molecule, for example, by functionalizing the carbazole (donor) with an acceptor moiety, can induce an intramolecular charge transfer (ICT) state. researchgate.net This ICT character often leads to a redshift in the emission spectrum, allowing the color to be tuned from the blue region toward green, yellow, or red. The polarity of the surrounding medium can also influence the emission from such ICT compounds, a phenomenon known as solvatochromism. mdpi.com Furthermore, extending the π-conjugation of the system, for instance by replacing the bromo-substituent with a larger aromatic system via cross-coupling reactions, can also effectively shift the emission to longer wavelengths and increase the molar absorptivity. researchgate.net This rational design approach allows for the creation of a diverse family of materials from a single molecular core, each tailored for a specific function in advanced materials science.
Table 3: Examples of Rational Structural Modifications and Their Expected Effects
| Structural Modification on Core Scaffold | Target Property | Expected Photophysical Change | Expected Electrochemical Change |
| Attaching a dicyanophenyl group | Blue Phosphorescent Host | Maintain high triplet energy, minimal change in absorption/emission | Lower HOMO/LUMO levels, improved electron transport |
| Adding tert-butyl groups to the carbazole | High Solubility & Film Quality | Slight blueshift in emission, increased quantum yield researchgate.net | Minimal change to energy levels, improved processability |
| Replacing Bromine with a Pyrene unit | Deep Blue/Blue-Green Emitter | Redshift in absorption and emission, increased fluorescence nih.gov | Lowered band gap, altered redox potentials |
| Introducing a Donor-Acceptor (D-A) structure | Tunable Emission Color (ICT) | Strong redshift in emission, solvatochromism researchgate.netmdpi.com | Spatially separated HOMO/LUMO, reduced band gap |
| Polymerization through reactive sites | Processable Hole-Transport Layer | Absorption/emission properties of the monomer unit are largely retained | Formation of stable films, HOMO level suitable for hole transport ntu.edu.tw |
Future Directions and Emerging Research Challenges for 9 2 2 Bromophenyl Phenyl Carbazole
Integration into Novel Supramolecular Architectures and Self-Assembled Systems
The non-planar geometry of 9-[2-(2-Bromophenyl)phenyl]carbazole offers exciting prospects for the construction of intricate supramolecular architectures and self-assembled systems. Unlike their planar counterparts, the twisted conformation of this molecule can direct the formation of unique three-dimensional structures with tailored functionalities.
Future research is anticipated to focus on leveraging the steric hindrance of the o-terphenylene fragment to control intermolecular interactions. This could lead to the formation of porous organic cages or frameworks with high stability and selective guest-hosting capabilities. A recent study on the closely related 9-(2-bromophenyl)-carbazole revealed that the introduction of bromine at the ortho-phenyl position leads to a triclinic crystal system with a cavity of 4.498 Å, capable of securely hosting dichloromethane molecules at elevated temperatures. nih.gov This highlights the potential of such sterically encumbered carbazoles in creating robust organic crystal skeletons for specific molecular recognition and storage.
The exploration of host-guest chemistry involving this compound as a host for various guest molecules is a promising avenue. urfu.ru Its rigid and pre-organized cavity could be exploited for applications in sensing, catalysis, and molecular separation. Furthermore, the functionalization of the carbazole (B46965) or the bromophenyl rings could introduce specific recognition sites, enhancing the selectivity of these host-guest systems.
Self-assembly is another critical area where this compound could make a significant impact. The programmed self-assembly of this molecule on surfaces could lead to the formation of well-defined nanostructures with tunable electronic and optical properties. nih.goviciq.org Research into controlling the self-assembly process through solvent choice, temperature, and substrate interactions will be crucial for fabricating functional nanoscale devices.
Table 1: Potential Supramolecular Applications of this compound
| Application Area | Potential Functionality | Key Research Focus |
| Molecular Recognition | Selective binding of small molecules and ions | Design of specific binding pockets through functionalization |
| Gas Storage and Separation | Formation of porous materials for gas uptake | Control of crystal packing and pore size |
| Sensing | Detection of analytes through changes in photophysical properties | Development of fluorescent or colorimetric sensors |
| Nanofabrication | Bottom-up creation of ordered nanostructures | Understanding and controlling self-assembly on surfaces |
Green Chemistry Approaches in the Synthesis of this compound and Its Analogues
The development of environmentally benign synthetic routes for this compound and its derivatives is a critical challenge that aligns with the growing emphasis on sustainable chemistry. Traditional methods for carbazole synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.
Future research will likely focus on the implementation of green chemistry principles in the synthesis of this compound. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes. For instance, recent advancements in carbazole synthesis have explored microwave-assisted organic synthesis (MAOS) and mechanochemical methods to reduce reaction times and solvent usage.
The development of catalytic C-H activation/functionalization strategies presents a particularly promising avenue for the greener synthesis of functionalized carbazoles. chim.it These methods offer high atom economy by directly converting C-H bonds into new C-C or C-N bonds, thus avoiding the need for pre-functionalized starting materials. The application of such techniques to the synthesis of this compound could significantly improve its environmental footprint.
Furthermore, exploring biocatalytic routes and the use of renewable starting materials are emerging areas of interest. While still in its early stages for complex carbazole derivatives, enzymatic catalysis could offer highly selective and environmentally friendly synthetic pathways.
Table 2: Comparison of Synthetic Methodologies for Carbazole Derivatives
| Synthetic Method | Advantages | Disadvantages | Relevance to Green Chemistry |
| Traditional Cross-Coupling | High yields, well-established | Often requires stoichiometric reagents, generates metal waste | Low |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Specialized equipment required | High (Energy efficiency) |
| Mechanochemistry | Solvent-free or low-solvent conditions | Limited to solid-state reactions | High (Reduced solvent waste) |
| C-H Functionalization | High atom economy, reduced synthetic steps | Catalyst development can be challenging | Very High (Atom economy, reduced waste) |
Advanced In Situ Characterization Techniques for Real-Time Monitoring of Chemical and Physical Processes
To fully understand and optimize the behavior of this compound in various applications, it is crucial to employ advanced in situ characterization techniques. These methods allow for the real-time monitoring of chemical reactions and physical transformations, providing invaluable insights that are often missed with conventional ex situ analysis.
Future research will benefit from the application of techniques such as in situ NMR spectroscopy to monitor the kinetics and mechanism of synthetic reactions leading to this compound. This can aid in optimizing reaction conditions and identifying transient intermediates. In the realm of materials science, in situ X-ray diffraction and scattering techniques can be used to follow the self-assembly and crystallization processes of this molecule in real-time, providing a deeper understanding of the formation of supramolecular structures.
For applications in electronic devices, in situ photoluminescence and electroluminescence spectroscopy are powerful tools to probe the excited-state dynamics and charge transport properties of this compound-based materials during device operation. This can help in elucidating degradation mechanisms and designing more robust and efficient devices. The combination of multiple in situ techniques will offer a comprehensive picture of the structure-property-performance relationships of this promising carbazole derivative.
Computational Design and Prediction of Next-Generation Carbazole-Based Functional Materials
Computational modeling and simulation are poised to play a pivotal role in accelerating the discovery and design of novel functional materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, optical properties, and charge transport characteristics of this molecule and its derivatives.
A significant research challenge lies in developing accurate computational models that can predict the solid-state packing and morphology of these sterically hindered molecules. Crystal structure prediction algorithms, combined with molecular dynamics simulations, can provide insights into the formation of different polymorphs and their influence on material properties. researchgate.net This is particularly important for applications where the solid-state organization is critical, such as in organic electronics.
Future computational efforts will likely focus on the high-throughput screening of virtual libraries of this compound analogues with different substituents. This approach can rapidly identify promising candidates with optimized properties for specific applications, such as high triplet energy hosts for blue phosphorescent organic light-emitting diodes (OLEDs) or materials with high charge carrier mobility for organic field-effect transistors (OFETs). The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile carbazole platform.
Table 3: Key Computational Parameters for Designing Carbazole-Based Materials
| Property | Computational Method | Importance for Application |
| Highest Occupied Molecular Orbital (HOMO) Energy | DFT | Determines ionization potential and hole injection/transport properties. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | DFT | Determines electron affinity and electron injection/transport properties. |
| Triplet Energy (T1) | TD-DFT | Crucial for designing host materials for phosphorescent emitters in OLEDs. |
| Singlet-Triplet Splitting (ΔEST) | TD-DFT | Important for designing materials for thermally activated delayed fluorescence (TADF). |
| Crystal Packing and Morphology | Crystal Structure Prediction, Molecular Dynamics | Influences charge transport, photophysical properties, and device stability. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-[2-(2-Bromophenyl)phenyl]carbazole, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via N-alkylation or Williamson ether synthesis. For example, brominated intermediates like 1,4-dibromobutane can react with carbazole derivatives under phase-transfer catalysis (e.g., TBAB in toluene at 45°C), yielding ~89.5% after recrystallization from ethanol . Optimizing reaction time, solvent polarity, and catalyst loading (e.g., TBAB at 6.20 mmol per 61.72 mmol carbazole) improves efficiency. Contaminants are removed via vacuum distillation and aqueous washes .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential. NMR confirms substituent positions (e.g., aromatic proton splitting patterns), while single-crystal X-ray diffraction resolves bond angles and torsional strain in the bromophenyl-carbazole core . High-resolution mass spectrometry (HRMS) validates molecular weight, and FT-IR identifies functional groups like C-Br stretches (~500–600 cm⁻¹) .
Q. What safety considerations are paramount when handling brominated carbazole derivatives?
- Methodology : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Brominated aromatics may release toxic HBr under heat; neutralization with 5% NaOH is recommended. Safety protocols from SDS sheets for analogous compounds (e.g., 9-Phenylcarbazole) suggest avoiding open flames and ensuring proper waste disposal .
Advanced Research Questions
Q. How can conflicting spectroscopic data from different synthetic batches be systematically resolved?
- Methodology : Cross-validate using complementary techniques. For example, if NMR suggests impurities, combine HPLC purity analysis (>97%) with differential scanning calorimetry (DSC) to detect polymorphic variations. Conflicting UV-Vis absorption peaks may arise from solvent polarity effects; compare spectra in toluene vs. DMSO to isolate solvent interactions .
Q. What design principles guide the incorporation of this compound into fluorescent sensing materials?
- Methodology : The planar carbazole core enables π-π stacking with analytes, while the bromophenyl group enhances electron-withdrawing capacity. Fluorescence quenching studies in ethanol/water mixtures (e.g., Stern-Volmer plots) quantify sensitivity to metal ions. Derivatives with tert-butyl groups (e.g., 9-(4-tert-Butylphenyl)-carbazole) improve solubility for thin-film applications .
Q. How do computational methods enhance the interpretation of experimental data for this compound?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict optoelectronic properties (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm). Molecular docking simulations model interactions with biological targets (e.g., enzyme active sites), while Hirshfeld surface analysis of X-ray data identifies non-covalent interactions critical for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
